ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate
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Overview
Description
Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3311~3,7~]dec-2-yl]piperazin-1-yl}propanoate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate typically involves multiple steps:
Formation of the tricyclic core: The tricyclic structure is synthesized through a series of cyclization reactions, often starting from simpler bicyclic compounds.
Piperazine ring introduction: The piperazine ring is introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific mechanical or chemical properties.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate involves its interaction with specific molecular targets. The tricyclic core and piperazine ring allow it to bind to receptors or enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}propanoate can be compared with similar compounds such as:
Ethyl 3-{4-[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]piperazin-1-yl}butanoate: This compound has a similar structure but with a butanoate ester group, which may alter its chemical properties and applications.
Mthis compound: The methyl ester variant may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of the piperazine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H32N2O2 |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
ethyl 3-[4-(2-adamantyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C19H32N2O2/c1-2-23-18(22)3-4-20-5-7-21(8-6-20)19-16-10-14-9-15(12-16)13-17(19)11-14/h14-17,19H,2-13H2,1H3 |
InChI Key |
OKQGSGYIVICWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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